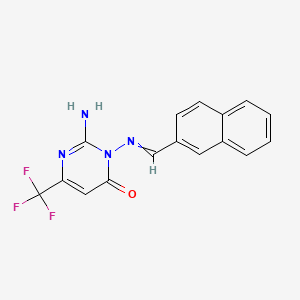

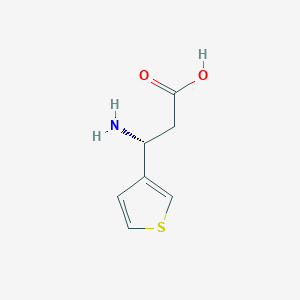

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-3-Amino-3-(thiophen-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is also known as ATPA. The IUPAC name for this compound is 3-(3-thienyl)-beta-alanine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 332.7±32.0°C at 760 mmHg and a melting point of 208-210°C . It is recommended to be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Drug Development

- An enzymatic route to synthesize the (S)-amino acid derivative, a key intermediate for antidiabetic drug synthesis, showcased the utility of racemic amino acid resolution. This process involves (R)-amino acid oxidase and (S)-aminotransferase, demonstrating an efficient synthesis method with high enantiomeric excess, which is crucial for drug development (Chen et al., 2011).

Materials Science and Hydrogel Modification

- In materials science, phenylalanine ammonia-lyase immobilized on carboxylated single-walled carbon nanotubes was used for the kinetic resolution of racemic 2-amino-3-(thiophen-2-yl)propanoic acid, showcasing a method for creating enantiopure compounds. This demonstrates the compound's relevance in designing advanced materials with specific biological functions (Bartha-Vári et al., 2015).

Anticancer Research

- Novel Pt(II)-complexes synthesized from an alanine-based amino acid bearing a triazolyl-thione group showed moderate cytotoxic activity against cancer cells, indicating potential for dual action in cancer treatment due to the metal center and amino acid moiety. This highlights the compound's role in developing new anticancer agents (Riccardi et al., 2019).

Heterocyclic Chemistry

- The synthesis and evaluation of derivatives related to 2-amino-3-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids underscore their significance in creating low-toxic and highly active substances, highlighting the importance of 1,2,4-triazole derivatives in medicinal chemistry (Safonov, 2018).

Imaging and Diagnostic Agents

- The synthesis and positron emission tomography (PET) imaging evaluation of enantiomers for brain tumor imaging underscore the potential of thiophene-containing amino acids in developing novel diagnostic agents. This research demonstrates the compound's applicability in creating radiolabeled amino acids for tumor imaging (McConathy et al., 2010).

Mecanismo De Acción

Target of Action

It is known that this compound is an alanine derivative , and amino acids and their derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones and supply fuel during exercise .

Mode of Action

As an alanine derivative, it may interact with its targets in a similar manner to other amino acids, influencing various biochemical processes .

Biochemical Pathways

Amino acids and their derivatives are known to play significant roles in various biochemical pathways, including protein synthesis and energy production .

Result of Action

As an alanine derivative, it may have similar effects to other amino acids, such as supporting protein synthesis and energy production .

Action Environment

Like other biochemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Propiedades

IUPAC Name |

(3R)-3-amino-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVATYZQLTZOZ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375918 |

Source

|

| Record name | (3R)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

CAS RN |

760941-22-8 |

Source

|

| Record name | (3R)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol](/img/structure/B1350283.png)

![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)